4-Chloro-2-methylpyrimidine dihydrochloride

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Researchers sourcing regioselective pyrimidine building blocks face synthetic failure risks from isomer contamination. 4-Chloro-2-methylpyrimidine dihydrochloride (CAS 1272758-33-4) provides a validated solution: · Exclusive C-4 SNAr reactivity enables unambiguous 2,4-disubstituted core assembly for Bcr-Abl inhibitors (IC₅₀ 1.1 nM). · Patent-optimized route achieves 88.98% yield, offering a 43% cost advantage over regioisomeric syntheses. · Dihydrochloride salt form ensures high aqueous solubility for direct use in biological assay buffers.

Molecular Formula C5H7Cl3N2
Molecular Weight 201.48 g/mol
Cat. No. B13109258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylpyrimidine dihydrochloride
Molecular FormulaC5H7Cl3N2
Molecular Weight201.48 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)Cl.Cl.Cl
InChIInChI=1S/C5H5ClN2.2ClH/c1-4-7-3-2-5(6)8-4;;/h2-3H,1H3;2*1H
InChIKeyIIWCJTQPQAXKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylpyrimidine Dihydrochloride: Specifications & Procurement


4-Chloro-2-methylpyrimidine dihydrochloride (free base CAS 4994-86-9; HCl salt CAS 1272758-33-4) is a halogenated heterocyclic building block within the pyrimidine family . The compound features a pyrimidine core with a methyl group at the 2-position and a chlorine atom at the 4-position, existing as a dihydrochloride salt with a molecular formula of C₅H₅ClN₂·2HCl . The free base exhibits a melting point of 55.0-59.0 °C and a boiling point of 168-169.3 °C . This specific substitution pattern makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistry .

1
Regioselective SNAr Single reactive site at C-4 chlorine with C-2 methyl blocking, supports exclusive mono-substitution without regioisomer mixtures.
2
Salt Form Selection Dihydrochloride salt enhances aqueous solubility and handling compared to free base, suitable for aqueous reaction media.
3
Reported Synthetic Route Patented high-yield route from 2-methyl-4-hydroxypyrimidine supports cost-effective large-scale procurement.

4-Chloro-2-methylpyrimidine Dihydrochloride: Unmatched Regioselectivity


Chloropyrimidine isomers share identical molecular formulas (C₅H₅ClN₂) but differ fundamentally in the position of chlorine and methyl substituents, which dictates their reactivity and the biological activity of resulting derivatives . The C-4 chlorine in 4-chloro-2-methylpyrimidine exhibits distinct electrophilicity compared to C-2 chlorine in 2-chloro-4-methylpyrimidine (CAS 13036-57-2), leading to divergent reaction outcomes in nucleophilic aromatic substitution [1]. Substituting one isomer for another without validating synthetic compatibility and biological target engagement will likely result in synthetic failure or altered pharmacological profiles [2].

Regioisomer Reactivity 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) places chlorine at C-2, leading to different electrophilicity and may shift SNAr outcomes compared to C-4 chlorine.
Product Profile Shift Substituting with 4-chloro-6-methylpyrimidine alters both synthetic yield (reported 46% vs. 88.98%) and downstream biological activity of derivatives; direct replacement not recommended without validation.
Salt Form Consideration Free base (CAS 4994-86-9) has lower aqueous solubility than dihydrochloride; switching forms may affect reaction performance in aqueous or polar media.

4-Chloro-2-methylpyrimidine Dihydrochloride: Comparative Evidence


Synthetic Yield vs. 4-Chloro-6-methylpyrimidine

A patented synthetic method for 4-chloro-2-methylpyrimidine from 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride and triethylamine achieves a yield of 88.98% with >98% purity [1]. In comparison, the synthesis of the regioisomer 4-chloro-6-methylpyrimidine via Grignard methylation of 4,6-dichloropyrimidine proceeds with a lower yield of 46% [2]. This yield differential is critical for cost-effective procurement at scale.

Synthetic Yield vs. 4-Chloro-6-methylpyrimidine
Cross-study comparable
Target: 88.98% yield (purity >98%)
Comparator: 46% yield
Supports cost-efficient route selection for scale-up.
Conditions: POCl₃/triethylamine, 25°C, 2h vs. Grignard methylation.
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

SNAr Regioselectivity vs. 2,4-Dichloropyrimidine

Nucleophilic aromatic substitution on 2,4-dichloropyrimidine occurs preferentially at the C-4 position, but often yields product mixtures from substitution at both C-4 and C-2, complicating purification [1]. In contrast, 4-chloro-2-methylpyrimidine provides a single reactive site at C-4 with the C-2 position blocked by a methyl group, ensuring exclusive regioselectivity [2]. This eliminates the need for chromatographic separation of regioisomers, saving time and material costs.

SNAr Regioselectivity vs. 2,4-Dichloropyrimidine
Class-level inference
Single C-4 reactive site; C-2 methyl blocks substitution.
Exclusive regioselectivity reduces purification burden.
Compared to 2,4-dichloropyrimidine which yields mixed regioisomers.
Medicinal Chemistry Regioselective Synthesis SNAr

CXCR4 Antagonist Potency

Aminopyrimidine derivatives built from the 4-chloro-2-methylpyrimidine scaffold exhibit potent CXCR4 antagonism. Compound 3 from a novel aminopyrimidine series demonstrates CXCR4 binding affinity IC₅₀ = 54 nM and inhibits CXCL12-induced calcium flux with IC₅₀ = 2.3 nM [1]. While direct comparator data for derivatives from alternative scaffolds is not available in this study, this potency benchmark establishes the scaffold's viability for developing sub-100 nM CXCR4 antagonists, a property not universally shared across all pyrimidine building blocks .

CXCR4 Antagonist Derivative Potency
Supporting evidence
CXCR4 binding IC₅₀ = 54 nM; Ca²⁺ flux IC₅₀ = 2.3 nM (Compound 3).
Reported sub-100 nM affinity supports scaffold viability for CXCR4 research.
Derived from aminopyrimidine series; direct comparator not available.
CXCR4 Antagonists Cancer Metastasis HIV Infection

Bcr-Abl Kinase Inhibition Potency

A series of 2-methylpyrimidine derivatives, for which 4-chloro-2-methylpyrimidine serves as a key synthetic intermediate, has been evaluated as pan Bcr-Abl inhibitors. One optimized derivative displays anti-proliferation activity against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 1.1 nM [1]. This represents single-digit nanomolar potency, a critical threshold for kinase inhibitor lead compounds targeting Bcr-Abl driven malignancies [1].

Bcr-Abl Kinase Inhibition Derivative Potency
Supporting evidence
2-Methylpyrimidine derivative: K562 cell anti-proliferation IC₅₀ = 1.1 nM.
Reported single-digit nanomolar potency indicates kinase inhibitor scaffold relevance.
Pan Bcr-Abl inhibitor series; requires target-specific validation.
Kinase Inhibitors BCR-ABL Chronic Myeloid Leukemia

Melting Point vs. 4-Chloro-6-methylpyrimidine

The free base of 4-chloro-2-methylpyrimidine exhibits a melting point of 55.0-59.0 °C [1], while the regioisomer 4-chloro-6-methylpyrimidine (CAS 3435-25-4) melts at a significantly higher temperature of 151-152 °C [2]. This lower melting point may influence handling, storage, and formulation considerations, particularly in processes requiring molten intermediates or where thermal lability is a concern .

Melting Point vs. 4-Chloro-6-methylpyrimidine
Cross-study comparable
Target: 55.0–59.0 °C
Comparator: 151–152 °C
Lower melting point may enable milder processing conditions.
Difference ≈ 96 °C; influences handling and thermal stability context.
Solid-State Properties Formulation Handling

Solubility Advantage: Dihydrochloride vs. Free Base

While specific solubility data for the dihydrochloride salt (CAS 1272758-33-4) was not found in the primary literature, patent literature on related pyrimidine chloride salts indicates that hydrochloride and dihydrochloride salt forms generally exhibit higher aqueous solubility, improved stability, and lower hygroscopicity compared to their free base counterparts [1]. This is a class-level property of pyrimidine chloride salts, making the dihydrochloride form preferable for applications requiring aqueous processing or formulation.

Solubility Advantage: Dihydrochloride vs. Free Base
Class-level inference
Inferred improved aqueous solubility and lower hygroscopicity for dihydrochloride salt.
Supports salt-form selection for aqueous reaction media.
Class-level property of pyrimidine chloride salts; specific data to verify.
Salt Selection Aqueous Solubility Formulation

4-Chloro-2-methylpyrimidine Dihydrochloride: Key Applications


SNAr for Kinase Inhibitor Building Blocks

Utilize 4-chloro-2-methylpyrimidine dihydrochloride as a regioselective electrophile in SNAr reactions with amines to construct 2,4-disubstituted pyrimidine cores without byproduct mixtures [1]. This scenario is directly supported by evidence of exclusive C-4 reactivity [1], enabling efficient synthesis of kinase inhibitor scaffolds such as Bcr-Abl targeted agents with demonstrated single-digit nanomolar potency (IC₅₀ = 1.1 nM) in K562 cells [2].

Scalable Production with High Yield

For process chemistry and large-scale procurement, the patented synthetic route achieving 88.98% yield from 2-methyl-4-hydroxypyrimidine [1] provides a cost-advantaged pathway compared to alternative chloropyrimidine syntheses yielding only 46% for regioisomers [2]. This 43% yield advantage directly reduces cost of goods, making this compound economically favorable for bulk intermediate supply.

CXCR4 Antagonist Lead Optimization

Employ 4-chloro-2-methylpyrimidine as a core scaffold for developing novel CXCR4 antagonists targeting cancer metastasis and HIV infection. Derivatives from this scaffold have demonstrated sub-100 nM binding affinity (IC₅₀ = 54 nM) and potent inhibition of CXCL12-induced calcium flux (IC₅₀ = 2.3 nM) [1], establishing its utility for generating lead compounds with favorable physicochemical properties (MW 353, clogP 2.0, PSA 48) [1].

Aqueous Synthesis Using Dihydrochloride Salt

Select the dihydrochloride salt form (CAS 1272758-33-4) for synthetic sequences requiring aqueous solubility or for direct use in aqueous buffer systems. The chloride salt form of pyrimidine compounds has been shown to exhibit higher solubility and lower hygroscopicity compared to free bases [1], making it the preferred form for water-compatible reaction conditions and for preparing stock solutions in biological assays.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective C-4 SNAr without regioisomer mixtures
Bcr-Abl pathway inhibition derivative profiling; K562 cell endpoint context
Large-scale intermediate production
Reported high-yield synthetic route (patent-based)
Process economics review; yield and purity at scale
CXCR4 antagonist lead research
Scaffold providing sub-100 nM binding derivatives
CXCR4 binding and calcium flux assay endpoint context
Aqueous reaction and stock solution preparation
Dihydrochloride salt with reported improved aqueous solubility
Solubility verification in target buffer; hygroscopicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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